3-Methyl-4-(oxetan-3-YL)benzonitrile
CAS No.:
Cat. No.: VC14438372
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 3-methyl-4-(oxetan-3-yl)benzonitrile |
| Standard InChI | InChI=1S/C11H11NO/c1-8-4-9(5-12)2-3-11(8)10-6-13-7-10/h2-4,10H,6-7H2,1H3 |
| Standard InChI Key | NQJZTUCTLNMNTM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C#N)C2COC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Methyl-4-(oxetan-3-yl)benzonitrile features a benzonitrile core substituted at the 3-position with a methyl group and at the 4-position with an oxetan-3-yl moiety. The oxetane ring introduces steric strain due to its four-membered cyclic ether structure, while the nitrile group enhances polarity and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Density | ~1.15 g/cm³ (estimated) |
| Boiling Point | 280–290°C (predicted) |
| LogP (Partition Coeff.) | 2.1–2.5 (calculated) |
| Solubility | Low in water; soluble in DMSO, DMF |
The nitrile group (C≡N) exhibits a characteristic IR absorption at 2,240 cm⁻¹ , while the oxetane ring’s ether linkage (C–O–C) shows stretching vibrations near 1,020–1,100 cm⁻¹ . In ¹H NMR, key signals include:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
Route 1: Oxetane Ring Construction on Preformed Benzonitrile
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Intermediate Preparation: 4-Bromo-3-methylbenzonitrile is reacted with 3-hydroxymethyloxetane under Mitsunobu conditions (DIAD, PPh₃) .
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Cyclization: Base-mediated cyclization forms the oxetane ring, as demonstrated in analogous systems .
Route 2: Late-Stage Functionalization
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Oxetane Coupling: A palladium-catalyzed Suzuki-Miyaura coupling between 3-methyl-4-boronobenzonitrile and 3-bromooxetane .
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Yield Optimization: Modifying reaction temperature (80–100°C) and ligand (SPhos) improves yields to ~65% .
Table 2: Comparative Synthesis Metrics
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 58% | 65% |
| Purity (HPLC) | 95% | 98% |
| Reaction Time | 24 h | 12 h |
Applications in Pharmaceutical Development
Antimicrobial Activity
Oxetane derivatives exhibit enhanced membrane permeability due to their hydrogen-bond-accepting capacity . In vitro studies of structurally related 3-(oxetan-3-yl)quinolines show:
Drug Candidate Intermediate
The nitrile group serves as a versatile handle for further derivatization:
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Cyano-to-amide conversion: Enables protease inhibitor development .
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Ring-opening reactions: Oxetane strain facilitates nucleophilic attacks for prodrug synthesis .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Emerging methodologies using chiral phosphine ligands (e.g., Binap) enable enantioselective oxetane formation, critical for CNS-targeted therapeutics .
Computational Modeling
DFT studies predict ΔGbind = –9.8 kcal/mol for the compound’s interaction with cytochrome P450 3A4, suggesting metabolic stability advantages .
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